Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C₉H₁₇N₃O₃ and a molecular weight of 215.25 g/mol . This compound is known for its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of both hydrazinecarbonyl and tert-butyl groups makes it an interesting subject for various chemical reactions and applications.
Scientific Research Applications
Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause eye damage and may have other hazards . The hazard statement is H318, which means it causes serious eye damage . The precautionary statement is P280, which means protective gloves/eye protection/face protection should be worn .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate and hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The resulting ester is then treated with hydrazine to introduce the hydrazinecarbonyl group.
Azetidine-3-carboxylic acid: is reacted with in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction could produce hydrazine-substituted azetidines.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate involves its interaction with molecular targets through its hydrazinecarbonyl and azetidine groups. These functional groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-azetidinone: Another azetidine derivative with a tert-butyl group.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of hydrazinecarbonyl.
Uniqueness
Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate is unique due to the presence of both the hydrazinecarbonyl and tert-butyl groups, which confer distinct chemical reactivity and potential biological activity compared to other azetidine derivatives .
Properties
IUPAC Name |
tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-4-6(5-12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCKRNGHYJOAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676468 | |
Record name | tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-44-3 | |
Record name | tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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